molecular formula C16H12ClNOS B11669197 (2E)-2-{1-[(4-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one

(2E)-2-{1-[(4-chlorophenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B11669197
M. Wt: 301.8 g/mol
InChI Key: YONGHDKVUBXAFW-UHFFFAOYSA-N
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Description

(2E)-2-{1-[(4-CHLOROPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a chemical compound characterized by its unique structure, which includes a benzothiophene core and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{1-[(4-CHLOROPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of 4-chloroaniline with a benzothiophene derivative under specific reaction conditions. The process may include steps such as:

    Condensation Reaction: Combining 4-chloroaniline with a benzothiophene derivative in the presence of a suitable catalyst.

    Reaction Conditions: The reaction is often carried out under controlled temperature and pressure to ensure the desired product is formed efficiently.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The process would be optimized for large-scale production, ensuring high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{1-[(4-CHLOROPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(2E)-2-{1-[(4-CHLOROPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-{1-[(4-CHLOROPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aniline structure but with two chlorine atoms.

    Benzothiophene Derivatives: Compounds with a benzothiophene core, similar to the one in the target compound.

Uniqueness

(2E)-2-{1-[(4-CHLOROPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its specific combination of a chlorophenyl group and a benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H12ClNOS

Molecular Weight

301.8 g/mol

IUPAC Name

2-[N-(4-chlorophenyl)-C-methylcarbonimidoyl]-1-benzothiophen-3-ol

InChI

InChI=1S/C16H12ClNOS/c1-10(18-12-8-6-11(17)7-9-12)16-15(19)13-4-2-3-5-14(13)20-16/h2-9,19H,1H3

InChI Key

YONGHDKVUBXAFW-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3S2)O

Origin of Product

United States

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